REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:19])[C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[C:11]([CH3:17])[C:10]=1[CH3:18].[Al+3].[Cl-].[Cl-].[Cl-].Cl>C1C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[O:19])[C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[C:11]([CH3:17])[C:10]=1[CH3:18] |f:1.2.3.4|
|
Name
|
|
Quantity
|
42 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C(C1=C(C(=C(C=C1)OC)C)C)=O
|
Name
|
|
Quantity
|
43.5 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
120 mL
|
Type
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reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture is refluxed 21 hours
|
Duration
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21 h
|
Type
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EXTRACTION
|
Details
|
extracted with ether
|
Type
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EXTRACTION
|
Details
|
The ether extract
|
Type
|
WASH
|
Details
|
is washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2CO3)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C(C1=C(C(=C(C=C1)O)C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |